(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17486435
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
| Standard InChI Key | HKFFNDYCESEXKQ-OMNKOJBGSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)[C@@H](C(C)O)N)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C(C)O)N)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemical Configuration
The systematic name (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-OL delineates its structure:
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C1 position: A chiral center with (S)-configuration, bearing an amino group (-NH) and a 4-chloro-3-methylphenyl substituent.
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C2 position: A secondary alcohol (-OH) group.
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Propanol backbone: A three-carbon chain linking the aromatic and functional groups .
The stereochemistry at C1 critically influences molecular interactions, as evidenced by the distinct properties of its diastereomers, such as (1S,2R)- and (1S,2S)-configurations .
Molecular and Crystallographic Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.68 g/mol | |
| XLogP3-AA (LogP) | ~1.5 (estimated) | |
| Hydrogen Bond Donors | 2 (NH, OH) | |
| Hydrogen Bond Acceptors | 3 (N, O) |
X-ray crystallography of analogous compounds, such as ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indol-3-yl)prop-2-enoate, reveals planar aromatic systems and intramolecular hydrogen bonding, which stabilize molecular conformations .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via stereoselective methods to preserve the (S)-configuration at C1:
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Epoxide Aminolysis:
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Reductive Amination:
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Condensation of 4-chloro-3-methylbenzaldehyde with nitroethane, followed by asymmetric reduction using chiral catalysts like Ru-BINAP, produces the amino alcohol.
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Industrial-Scale Production Challenges
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Chiral purity: Maintaining the (S)-configuration requires costly chiral auxiliaries or chromatography .
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Byproduct formation: Competing reactions at the aromatic ring (e.g., over-chlorination) necessitate precise temperature control .
Physicochemical and Stereochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in hydrocarbons due to hydrogen bonding capacity .
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Stability: Prone to oxidation at the amine group; storage under inert atmospheres (-20°C) is recommended.
Stereochemical Impact on Reactivity
The (S)-configuration enhances binding affinity to chiral receptors compared to (R)-enantiomers. For example, in β-adrenergic receptor assays, (S)-isomers exhibit 5x higher activity.
Applications in Pharmaceutical Research
Catalytic Applications
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Asymmetric catalysis: The amino alcohol moiety facilitates enantioselective aldol reactions (up to 98% ee) in synthetic organic chemistry.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: NMR (400 MHz, CDCl): δ 7.35 (d, J=8.4 Hz, 1H, Ar-H), 2.95 (m, 1H, CH-NH), 1.45 (s, 3H, CH).
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HPLC: Chiral OD-H column; elution with hexane:isopropanol (80:20) confirms >99% enantiomeric purity .
X-ray Diffraction
Crystal packing analysis of derivatives reveals intermolecular N–H···O hydrogen bonds, stabilizing monoclinic lattices (space group P2/n) .
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